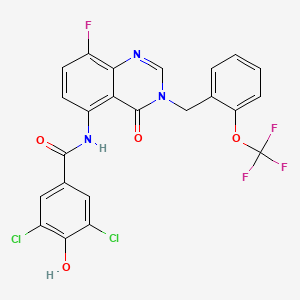

Hsd17B13-IN-61

Description

Properties

Molecular Formula |

C23H13Cl2F4N3O4 |

|---|---|

Molecular Weight |

542.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[8-fluoro-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C23H13Cl2F4N3O4/c24-13-7-12(8-14(25)20(13)33)21(34)31-16-6-5-15(26)19-18(16)22(35)32(10-30-19)9-11-3-1-2-4-17(11)36-23(27,28)29/h1-8,10,33H,9H2,(H,31,34) |

InChI Key |

APJYFUKQUOCBOB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C=CC(=C3C2=O)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F)OC(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HSD17B13 Inhibition

Disclaimer: Information regarding a specific inhibitor designated "Hsd17B13-IN-61" is not available in the public domain as of the latest search. This guide will provide a comprehensive overview of the mechanism of action of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) and its inhibition, using publicly available data on well-characterized inhibitors as illustrative examples.

Introduction

17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Its expression is upregulated in patients with non-alcoholic fatty liver disease (NAFLD).[1][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[4] This strong genetic validation has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases.[5] The primary mechanism of action for HSD17B13 inhibitors is the direct blockade of the enzyme's catalytic activity, thereby mimicking the protective effects observed in individuals with loss-of-function mutations.[6]

Core Mechanism of Action: Enzymatic Inhibition

HSD17B13 is an NAD+-dependent oxidoreductase with several proposed substrates, including steroids, bioactive lipids like leukotriene B4, and retinol.[6][7] The therapeutic hypothesis is that inhibiting the enzymatic activity of HSD17B13 will prevent the production of a pro-inflammatory or lipotoxic metabolite, thus protecting hepatocytes from injury and halting the progression of liver disease.[6]

Small molecule inhibitors of HSD17B13, such as BI-3231, have been developed and characterized. These inhibitors typically bind to the active site of the enzyme. The binding of some inhibitors, like those in the phenol lead series including BI-3231, has been shown to be dependent on the presence of the cofactor NAD+.[8][9] This suggests a mode of inhibition that may involve the formation of a ternary complex between the enzyme, the cofactor, and the inhibitor.

Signaling Pathways and Downstream Effects

The precise signaling pathways modulated by HSD17B13 are an active area of research. However, current evidence points to its involvement in lipid metabolism and inflammation. Inhibition of HSD17B13 is expected to impact these pathways, leading to a hepatoprotective phenotype.

Caption: Proposed signaling pathway of HSD17B13 and its inhibition.

A recent study has also implicated HSD17B13 in pyrimidine catabolism, suggesting that its inhibition may protect against liver fibrosis by modulating this pathway.[7] Specifically, the protection conferred by HSD17B13 loss-of-function was associated with decreased activity of dihydropyrimidine dehydrogenase (DPYD), a key enzyme in pyrimidine breakdown.[7]

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize the publicly available quantitative data for the well-characterized HSD17B13 inhibitor, BI-3231, and other representative inhibitors.

Table 1: In Vitro Potency of BI-3231 [8][9]

| Assay Type | Species | Substrate | IC50 | Ki |

| Enzymatic | Human | Estradiol | 0.002 µM | 0.0008 µM |

| Enzymatic | Mouse | Estradiol | 0.003 µM | 0.0012 µM |

| Cellular | Human | Estradiol | 0.015 µM | N/A |

Table 2: Potency of Representative HSD17B13 Inhibitors from Enanta Pharmaceuticals [10]

| Compound Series | Assay Type | Substrate | Potency (IC50) |

| Series 1c | Biochemical | Leukotriene B4 | < 0.1 µM |

| Series 2b | Biochemical | Leukotriene B4 | < 0.1 µM |

| Series 2c | Biochemical | Leukotriene B4 | < 0.1 µM |

| Series 1c | Cellular | Estradiol | < 0.5 µM |

| Series 2b | Cellular | Estradiol | < 0.5 µM |

| Series 2c | Cellular | Estradiol | < 0.5 µM |

Experimental Protocols

Detailed methodologies are crucial for the evaluation and comparison of HSD17B13 inhibitors. Below are summaries of key experimental protocols used in their characterization.

1. Recombinant HSD17B13 Enzyme Activity Assay (MALDI-TOF MS) [8][9]

-

Objective: To determine the in vitro inhibitory potency (IC50) of a compound against purified HSD17B13.

-

Principle: The assay measures the enzymatic conversion of a substrate (e.g., estradiol) to its product (estrone) by recombinant HSD17B13 in the presence of NAD+. The product formation is quantified using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

-

Protocol Outline:

-

Enzymatic reactions are set up in an assay buffer (e.g., 100 mM TRIS pH 7.5, 100 mM NaCl, 0.5 mM EDTA, 0.1 mM TCEP, 0.05% BSA, and 0.001% Tween20).

-

Test compounds at various concentrations are pre-incubated with the recombinant HSD17B13 enzyme and NAD+.

-

The reaction is initiated by the addition of the substrate (e.g., estradiol).

-

After a defined incubation period, the reaction is stopped.

-

The reaction mixture is analyzed by MALDI-TOF MS to quantify the amount of product formed.

-

IC50 values are calculated by plotting the percent inhibition against the compound concentration.

-

Caption: Workflow for HSD17B13 enzymatic activity assay.

2. Cellular HSD17B13 Assay [10]

-

Objective: To determine the potency of a compound to inhibit HSD17B13 in a cellular context.

-

Principle: A cell line (e.g., HEK293) is engineered to stably express human or mouse HSD17B13. These cells are then treated with a substrate that can cross the cell membrane (e.g., estradiol). The inhibitory effect of a test compound on the intracellular conversion of the substrate to its product is measured, typically by LC-MS/MS analysis of the cell lysate or supernatant.

-

Protocol Outline:

-

Plate HSD17B13-expressing cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the test compound at various concentrations for a defined period.

-

Add the substrate (e.g., estradiol) and incubate for a further period.

-

Collect the cell supernatant or lyse the cells.

-

Quantify the amount of product (e.g., estrone) using a sensitive analytical method like LC-MS/MS.

-

Determine the cellular IC50 value.

-

3. Thermal Shift Assay (nanoDSF) [8]

-

Objective: To confirm the direct binding of an inhibitor to the HSD17B13 protein.

-

Principle: This biophysical assay measures the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates direct binding.

-

Protocol Outline:

-

Mix the purified HSD17B13 protein with the test compound and, if required, the cofactor (NAD+).

-

Use a nanoDSF instrument to heat the sample gradually and monitor the intrinsic tryptophan fluorescence of the protein.

-

The temperature at which the protein unfolds (melts) is determined by a change in the fluorescence signal.

-

A significant shift in the melting temperature (ΔTm) compared to the protein alone (DMSO control) confirms binding.

-

Conclusion

The inhibition of HSD17B13 represents a genetically validated and promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. The mechanism of action is centered on the direct inhibition of the enzyme's catalytic activity, which is believed to prevent the formation of detrimental metabolites involved in lipid dysregulation and inflammation. The development of potent and selective small molecule inhibitors, such as BI-3231, and the establishment of robust in vitro and cellular assays are critical steps in advancing HSD17B13-targeted therapies to the clinic. Further research will continue to elucidate the precise downstream signaling pathways and the full therapeutic potential of HSD17B13 inhibition.

References

- 1. HSD17B13 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. enanta.com [enanta.com]

The Discovery and Synthesis of BI-3231: A Potent and Selective HSD17B13 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the search for potent and selective inhibitors of HSD17B13. This technical guide details the discovery and synthesis of BI-3231, the first potent and selective chemical probe for HSD17B13.[1] Developed by Boehringer Ingelheim, BI-3231 serves as a critical tool for elucidating the biological functions of HSD17B13 and for the development of novel therapeutics for liver disorders.[2][3]

Discovery of BI-3231

BI-3231 was identified through a high-throughput screening (HTS) campaign that utilized estradiol as a substrate.[1][4] The initial screening hit, a weakly active compound, underwent subsequent optimization to improve its functional and physicochemical properties, as well as its drug metabolism and pharmacokinetics (DMPK) profile, ultimately leading to the discovery of BI-3231.[1]

Synthesis of BI-3231

The synthesis of BI-3231 involves a multi-step process, building upon the synthesis of the initial screening hit. The core synthesis is outlined below.

Synthesis of the Initial Screening Hit

The initial hit was synthesized starting from commercially available 1,7-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (paraxanthine).[1] Paraxanthine was first alkylated with propargyl bromide.[1] The resulting compound was then reacted with 3-iodo phenol under Sonogashira coupling conditions to yield the final screening hit.[1]

References

HSD17B13 Inhibitor BI-3231: A Technical Guide to Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target engagement and binding affinity of the potent and selective 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) inhibitor, BI-3231. HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver and is a key therapeutic target in the treatment of nonalcoholic steatohepatitis (NASH) and other liver diseases.[1][2] This document details the quantitative metrics of BI-3231's interaction with its target and the experimental protocols utilized for these assessments.

Quantitative Data Summary

The binding affinity and inhibitory potency of BI-3231 against human and mouse HSD17B13 have been extensively characterized through various biochemical and cellular assays. The data presented below is crucial for understanding the inhibitor's potency and selectivity.

| Parameter | Human HSD17B13 | Mouse HSD17B13 | Assay Type | Reference |

| IC50 | 1 nM | 13 nM | Enzymatic Assay | [3] |

| Ki | Single-digit nM | Single-digit nM | Enzymatic Assay | [1][4] |

| Cellular IC50 | Double-digit nM | Not Reported | Cellular Assay | [1] |

| Selectivity vs. HSD17B11 | High | High | Enzymatic Assay | [1][5] |

Note: The precise Ki values are described as being in the single-digit nanomolar range, and for tight binding inhibitors like BI-3231, Ki values are considered a more accurate representation of potency than IC50, especially when the IC50 is close to the enzyme concentration in the assay.[1][4]

Target Engagement

Direct binding of BI-3231 to HSD17B13 has been confirmed using a Thermal Shift Assay (nanoDSF). This biophysical technique measures the change in the thermal denaturation temperature of a protein upon ligand binding.

| Parameter | Value | Condition | Conclusion | Reference |

| Tm Shift | +16.7 K | In the presence of NAD+ | Confirms specific on-target binding | [1] |

Interestingly, the binding of BI-3231 to HSD17B13 is dependent on the presence of the cofactor NAD+.[1][5] This suggests that NAD+ binding induces a conformational change in the enzyme that is favorable for the binding of the inhibitor.[1][4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize BI-3231.

HSD17B13 Enzymatic Inhibition Assay

This assay quantifies the ability of an inhibitor to block the enzymatic activity of HSD17B13.

Principle: The enzymatic activity of HSD17B13 is measured by monitoring the production of NADH, which is a product of the oxidation of a substrate (e.g., estradiol or leukotriene B4) catalyzed by the enzyme. The amount of NADH produced is quantified using a luciferase-based detection reagent (NAD(P)H-Glo™). A decrease in the luminescence signal in the presence of the inhibitor corresponds to its inhibitory activity.

Protocol:

-

Reagents:

-

Recombinant human or mouse HSD17B13 enzyme

-

Substrate: Estradiol or Leukotriene B₄ (LTB₄)

-

Cofactor: NAD⁺

-

Inhibitor: BI-3231 (or other test compounds)

-

Assay Buffer (e.g., Tris-based buffer with BSA and a detergent)

-

NAD(P)H-Glo™ Detection Reagent

-

-

Procedure:

-

Prepare a solution of the HSD17B13 enzyme in the assay buffer.

-

In a multi-well plate, add the test inhibitor at various concentrations.

-

Add the substrate and NAD⁺ to the wells.

-

Initiate the enzymatic reaction by adding the HSD17B13 enzyme solution.

-

Incubate the reaction mixture at a controlled temperature for a specific duration.

-

Stop the reaction and add the NAD(P)H-Glo™ Detection Reagent.

-

Measure the luminescence signal using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to a DMSO control.

-

IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistical equation.

-

Cellular HSD17B13 Assay

This assay assesses the potency of an inhibitor within a cellular context, providing insights into its cell permeability and activity in a more physiologically relevant environment.

Principle: A cell line overexpressing HSD17B13 is used. The cells are treated with the inhibitor, and the enzymatic activity is measured, often by quantifying the conversion of a substrate.

Protocol:

-

Cell Culture:

-

Use a suitable human cell line (e.g., HepG2) that has been engineered to overexpress HSD17B13.

-

Culture the cells under standard conditions.

-

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with the inhibitor at various concentrations for a defined period.

-

Introduce a cell-permeable substrate for HSD17B13.

-

After an incubation period, lyse the cells and measure the product of the enzymatic reaction or a downstream signaling event.

-

-

Data Analysis:

-

Determine the concentration-dependent inhibition of HSD17B13 activity.

-

Calculate the cellular IC₅₀ value from the dose-response curve.

-

Thermal Shift Assay (nanoDSF)

This biophysical assay confirms the direct binding of an inhibitor to the target protein.

Principle: The thermal stability of a protein is measured by monitoring its intrinsic fluorescence (typically of tryptophan residues) as the temperature is increased. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified HSD17B13 protein.

-

Prepare solutions of the inhibitor (BI-3231) and the cofactor (NAD⁺).

-

-

Procedure:

-

Mix the HSD17B13 protein with either the inhibitor, NAD⁺, or a combination of both. A DMSO control is also included.

-

Load the samples into capillaries.

-

Place the capillaries in a nanoDSF instrument.

-

Apply a thermal ramp, gradually increasing the temperature.

-

The instrument measures the intrinsic fluorescence at each temperature point.

-

-

Data Analysis:

-

The melting temperature (Tm) is determined as the inflection point of the unfolding curve.

-

A significant shift in Tm in the presence of the inhibitor compared to the control indicates direct binding.

-

Visualizations

Signaling Pathway and Inhibition

Caption: Inhibition of the HSD17B13 catalytic cycle by BI-3231.

Experimental Workflow for Enzymatic Inhibition Assay

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Pardon Our Interruption [opnme.com]

Hsd17B13-IN-61 chemical structure and properties

An In-Depth Technical Guide to HSD17B13 and its Inhibition

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] It has emerged as a significant therapeutic target, particularly for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, including fibrosis and hepatocellular carcinoma.[2][3] This has spurred the development of small molecule inhibitors to replicate this protective effect pharmacologically.

While information on a specific inhibitor designated "Hsd17B13-IN-61" is not publicly available, this guide will focus on a well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative molecule for researchers in drug development.[4][5][6] This document provides a comprehensive overview of its chemical properties, the underlying biology of HSD17B13, and detailed experimental protocols for its study.

Chemical Structure and Properties of BI-3231

BI-3231 is a potent and selective inhibitor of HSD17B13, developed as a chemical probe for open science.[5] Its discovery and characterization provide a valuable framework for understanding the inhibition of this enzyme.

Chemical Structure:

Caption: Chemical structure of BI-3231.

Physicochemical and Pharmacokinetic Properties of BI-3231:

| Property | Value | Reference |

| IUPAC Name | 1-[[5-(2,4-difluoro-3-hydroxyphenyl)-1,3,4-thiadiazol-2-yl]methyl]-3-ethyl-5-methyl-2,4(1H,3H)-pyrimidinedione | [7] |

| Molecular Formula | C₁₆H₁₄F₂N₄O₃S | [7] |

| Molecular Weight | 380.4 g/mol | [4][7] |

| CAS Number | 2894848-07-6 | [7] |

| SMILES | O=C(N(CC)C(C(C)=C1)=O)N1CC2=NN=C(C3=C(F)C(O)=C(F)C=C3)S2 | [7] |

| InChI Key | XKDHFIPNTTUSIA-UHFFFAOYSA-N | [7] |

| Potency (hHSD17B13) | IC₅₀ = 1 nM | [6] |

| Potency (mHSD17B13) | IC₅₀ = 13 nM | [6] |

| Binding Affinity (Ki) | 0.7 nM | [7][8] |

| Solubility | DMSO: 1-10 mg/mL (Sparingly Soluble) | [7] |

| Selectivity | Good selectivity against HSD17B11 | [4] |

Biological Context: HSD17B13 Signaling in NAFLD

HSD17B13 is implicated in hepatic lipid and retinol metabolism.[1] In NAFLD, its expression is often upregulated. The enzyme is localized to lipid droplets, where it is thought to play a role in the pathogenesis of the disease.[1] The proposed signaling pathway involves the regulation of HSD17B13 expression and its subsequent enzymatic activity.

Caption: Proposed signaling pathway of HSD17B13 in NAFLD.

Experimental Protocols

High-Throughput Screening (HTS) for HSD17B13 Inhibitors

This workflow outlines the process of identifying novel HSD17B13 inhibitors from a large compound library.

Caption: Workflow for HTS and validation of HSD17B13 inhibitors.

HSD17B13 Enzymatic Activity Assay (Biochemical)

This protocol is for measuring the enzymatic activity of purified HSD17B13 and the potency of inhibitors by detecting NADH production.

Materials:

-

Purified recombinant human HSD17B13 protein

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20

-

Substrate: β-estradiol or Leukotriene B4 (LTB4) (e.g., 10-50 µM)

-

Cofactor: NAD⁺

-

Test inhibitor (e.g., BI-3231) at various concentrations

-

NADH detection reagent (e.g., NAD-Glo™ Assay kit)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In a 384-well plate, add the test inhibitor dilutions.

-

Add the HSD17B13 enzyme (e.g., 50-100 nM final concentration) to each well.

-

Initiate the reaction by adding the substrate and NAD⁺ mixture.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.

-

Incubate to allow the luminescent signal to develop.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

HSD17B13 Cellular Activity Assay

This protocol assesses the ability of an inhibitor to block HSD17B13 activity within a cellular context.

Materials:

-

Hepatocyte-derived cell line (e.g., HepG2) or primary hepatocytes

-

Cell culture medium and supplements

-

Palmitic acid to induce lipotoxicity

-

Test inhibitor (e.g., BI-3231)

-

Reagents for triglyceride quantification

-

Reagents for assessing cell viability (e.g., MTT or CellTiter-Glo®)

Procedure:

-

Seed hepatocytes in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 1-2 hours).

-

Induce lipotoxicity by adding palmitic acid to the cell culture medium.

-

Co-incubate the cells with the inhibitor and palmitic acid for a specified duration (e.g., 24 hours).

-

After incubation, assess the following endpoints:

-

Triglyceride Accumulation: Lyse the cells and measure intracellular triglyceride levels using a commercial kit.

-

Cell Viability: Perform an MTT or other viability assay to assess the protective effect of the inhibitor against lipotoxicity.

-

-

Analyze the data to determine the inhibitor's effect on cellular lipid accumulation and its cytoprotective properties.

Conclusion

HSD17B13 is a compelling, genetically validated target for the treatment of chronic liver diseases such as NAFLD and NASH. The development of potent and selective inhibitors, exemplified by BI-3231, provides crucial tools for further elucidating the biological function of this enzyme and for advancing novel therapeutic strategies. The protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to the discovery and development of next-generation HSD17B13 inhibitors.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. escholarship.org [escholarship.org]

- 3. news-medical.net [news-medical.net]

- 4. Pardon Our Interruption [opnme.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

HSD17B13 Inhibitors: An In-Depth Technical Guide to In Vitro Enzymatic Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a significant therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease.[3][4] This has spurred the development of small molecule inhibitors to replicate this protective effect. This technical guide provides a comprehensive overview of the in vitro enzymatic activity of known HSD17B13 inhibitors, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary: In Vitro Enzymatic Activity of HSD17B13 Inhibitors

The development of potent and selective HSD17B13 inhibitors is a key focus of ongoing research. The following table summarizes the reported in vitro enzymatic activity for prominent inhibitors.

| Compound | Target | IC50 (nM) | Assay Method | Substrate |

| BI-3231 | Human HSD17B13 (hHSD17B13) | 1 | High-Throughput Screening | Estradiol |

| BI-3231 | Mouse HSD17B13 (mHSD17B13) | 13 | High-Throughput Screening | Estradiol |

| Compound 32 | Human HSD17B13 (hHSD17B13) | 2.5 | Not Specified | Not Specified |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

The characterization of HSD17B13 inhibitors relies on robust in vitro enzymatic assays. The following are detailed methodologies for commonly employed assays.

NAD-Glo™ Assay (Coupled-Enzyme Luminescence Assay)

This assay is used to quantify the amount of NADH produced by the HSD17B13 enzymatic reaction.

Principle: The HSD17B13 enzyme utilizes NAD+ as a cofactor to oxidize its substrate, producing NADH. The NAD-Glo™ assay uses a reductase enzyme that is specific for NADH. In the presence of a pro-luciferin substrate, the reductase is activated by NADH, leading to the generation of a luminescent signal that is proportional to the amount of NADH produced.

Materials:

-

Recombinant HSD17B13 enzyme (e.g., expressed in Sf9 insect cells)[5][6]

-

HSD17B13 substrate (e.g., Estradiol, Leukotriene B4)[5]

-

NAD+[1]

-

Test inhibitor compound (e.g., BI-3231)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[5]

-

96-well or 384-well plates

Procedure:

-

Prepare the assay mixture in the wells of the plate containing the assay buffer, HSD17B13 enzyme (50-100 nM), and the substrate (10-50 µM).[5]

-

Add the test inhibitor compound at various concentrations (0-100 µM).[5]

-

Initiate the reaction by adding NAD+.

-

Incubate the plate at a controlled temperature for a defined period.

-

Add the NAD-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

The IC50 value is determined by plotting the luminescence signal against the inhibitor concentration.

RapidFire Mass Spectrometry (RF-MS) Assay

This high-throughput technique directly measures the conversion of the substrate to its product.

Principle: The RF-MS system rapidly analyzes samples from a microplate by aspirating a small volume, desalting it, and injecting it into the mass spectrometer. The mass spectrometer then detects and quantifies the substrate and product based on their unique mass-to-charge ratios.

Materials:

-

Recombinant HSD17B13 enzyme

-

HSD17B13 substrate

-

NAD+

-

Test inhibitor compound

-

Assay Buffer

-

RapidFire High-Throughput Mass Spectrometry System

Procedure:

-

Set up the enzymatic reaction in a microplate as described for the NAD-Glo™ assay.

-

After the incubation period, quench the reaction (e.g., by adding a strong acid or organic solvent).

-

Place the microplate in the RapidFire system for analysis.

-

The system will automatically process each well, and the mass spectrometer will quantify the amount of product formed.

-

The IC50 value is calculated by analyzing the product formation at different inhibitor concentrations.

Mandatory Visualizations

Signaling Pathway of HSD17B13 Regulation and Action

Caption: HSD17B13 signaling pathway in hepatocytes.

Experimental Workflow for In Vitro HSD17B13 Inhibition Assay

Caption: Workflow for HSD17B13 in vitro inhibition assay.

Conclusion

The inhibition of HSD17B13 presents a promising therapeutic strategy for the treatment of NASH and other liver diseases.[1][2] The development of potent and selective inhibitors, such as BI-3231 and compound 32, underscores the tractability of this target.[1][7] The robust in vitro assays detailed in this guide are crucial for the continued discovery and characterization of novel HSD17B13 inhibitors, paving the way for future clinical candidates.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of action and clinical application of 17β-hydroxysteroid dehydrogenase 13 in alcohol-related liver diseases [lcgdbzz.org]

- 5. enanta.com [enanta.com]

- 6. enanta.com [enanta.com]

- 7. pubs.acs.org [pubs.acs.org]

In-depth Technical Guide: The Role of Hsd17B13 in Lipid Droplet Metabolism

For Researchers, Scientists, and Drug Development Professionals

Foreword

17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) has emerged as a significant therapeutic target in the context of chronic liver diseases, most notably non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH). This enzyme, primarily localized to the lipid droplets of hepatocytes, is implicated in the intricate processes of lipid metabolism. Compelling genetic evidence in human populations has demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease, sparking considerable interest in the development of pharmacological inhibitors.

This technical guide provides a comprehensive overview of the current understanding of Hsd17B13's function in lipid droplet metabolism. While specific data on a small molecule inhibitor designated as "Hsd17B13-IN-61" is not available in the public domain as of late 2025, this document will detail the foundational knowledge of Hsd17B13 that informs the rationale for its inhibition. We will explore its enzymatic activities, its role in hepatic lipid homeostasis, and the methodologies employed to investigate its function. This guide is intended to serve as a valuable resource for researchers and drug development professionals actively engaged in the pursuit of novel therapeutics for metabolic liver diseases.

Hsd17B13: A Key Player in Hepatic Lipid Homeostasis

Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily, predominantly expressed in the liver and specifically found on the surface of lipid droplets within hepatocytes.[1][2] Its expression is often upregulated in the context of NAFLD.[1] While its precise physiological functions are still under active investigation, it is known to possess enzymatic activity towards several substrates, including steroids and retinol.[1]

The strong association between genetic variants of HSD17B13 that lead to a loss of enzymatic function and protection from the progression of NAFLD to more severe forms like NASH, fibrosis, and even hepatocellular carcinoma underscores its critical role in liver pathophysiology.[1] This protective effect has made Hsd17B13 a prime target for therapeutic intervention.

The Link Between Hsd17B13 and Lipid Droplet Metabolism

Lipid droplets are dynamic organelles essential for the storage and mobilization of neutral lipids. The localization of Hsd17B13 to the surface of these organelles suggests a direct role in modulating their metabolism. Overexpression of Hsd17B13 has been shown to increase the size and number of lipid droplets in cultured hepatocytes, indicating its involvement in lipid accumulation.

The proposed mechanisms by which Hsd17B13 influences lipid droplet metabolism are multifaceted and may include:

-

Enzymatic Activity: Hsd17B13's ability to metabolize retinoids may be a key aspect of its function. Retinoid metabolism is intricately linked to hepatic lipid homeostasis, and alterations in this pathway could impact lipid storage and mobilization.

-

Protein-Protein Interactions: As a lipid droplet-associated protein, Hsd17B13 may interact with other proteins on the lipid droplet surface to regulate lipolysis (the breakdown of lipids) or lipogenesis (the synthesis of lipids).

Investigating the Role of Hsd17B13: Experimental Approaches

A variety of experimental protocols are employed to elucidate the function of Hsd17B13 and the effects of its inhibition. These methodologies are crucial for both basic research and the preclinical development of Hsd17B13 inhibitors.

Cellular Models

-

Cell Culture: Human hepatoma cell lines such as HepG2 and Huh7 are commonly used to study Hsd17B13 function in a controlled in vitro setting. These cells can be genetically modified to overexpress or knockdown Hsd17B13 to assess its impact on lipid accumulation.

-

Lipid Droplet Staining: To visualize and quantify lipid droplets, cells are often treated with fluorescent dyes like Nile Red or BODIPY. Subsequent imaging and analysis can determine changes in lipid droplet number, size, and overall lipid content.

-

Gene Expression Analysis: Techniques like quantitative polymerase chain reaction (qPCR) and RNA sequencing (RNA-seq) are used to measure the expression levels of genes involved in lipid metabolism, providing insights into the pathways affected by Hsd17B13 activity.

Animal Models

-

Genetic Knockout/Knockdown Models: Mice with a genetic deletion (knockout) or suppression (knockdown) of the Hsd17b13 gene are invaluable tools for studying its in vivo function. These animals are often subjected to diets that induce NAFLD to assess the impact of Hsd17B13 deficiency on disease progression.

-

Histological Analysis: Liver tissue from animal models is examined microscopically after staining with Hematoxylin and Eosin (H&E) to assess steatosis (fat accumulation), inflammation, and ballooning injury. Stains like Sirius Red are used to visualize and quantify fibrosis.

-

Biochemical Analysis: Blood and liver tissue are analyzed for key metabolic parameters, including levels of triglycerides, cholesterol, and liver enzymes (ALT and AST), which are indicators of liver damage.

Visualizing the Landscape: Signaling and Experimental Workflows

To better understand the complex relationships and processes involved in Hsd17B13 research, the following diagrams, generated using the DOT language, illustrate key concepts.

Caption: Putative signaling pathways involving Hsd17B13 at the lipid droplet.

Caption: General experimental workflow for evaluating Hsd17B13 inhibitors.

Future Directions and Conclusion

The development of potent and selective inhibitors of Hsd17B13 holds great promise for the treatment of NAFLD and other chronic liver diseases. While the specific details of compounds like "this compound" are not yet publicly available, the foundational research into the role of Hsd17B13 in lipid droplet metabolism provides a strong rationale for this therapeutic strategy.

Future research will likely focus on:

-

Elucidating the precise molecular mechanisms by which Hsd17B13 modulates lipid droplet dynamics.

-

Identifying and characterizing the full range of its physiological substrates.

-

Conducting rigorous preclinical and clinical studies to evaluate the safety and efficacy of Hsd17B13 inhibitors.

References

Hsd17B13-IN-61 selectivity profile against other HSD17B family members

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver disease. This has spurred the development of small molecule inhibitors aimed at recapitulating this protective phenotype. A critical aspect of advancing these inhibitors towards clinical application is a thorough understanding of their selectivity profile against other members of the highly homologous HSD17B family. This technical guide provides a comprehensive overview of the selectivity of representative HSD17B13 inhibitors, detailed experimental protocols for assessing inhibitor activity, and a visualization of the key signaling pathways involving HSD17B13.

Selectivity Profile of HSD17B13 Inhibitors

The development of potent and selective HSD17B13 inhibitors is a key focus of current research. While the user's request mentioned "Hsd17B13-IN-61," this specific nomenclature does not correspond to a well-characterized inhibitor in publicly available literature. Therefore, this guide will focus on data from highly potent and selective inhibitors described in recent publications, such as BI-3231 and EP-036332, to provide a representative understanding of the achievable selectivity.

The following table summarizes the available quantitative data on the selectivity of these inhibitors against other HSD17B family members. It is important to note that a complete selectivity panel across all HSD17B isoforms is not always publicly available.

| Inhibitor | Target | IC50 (nM) | Selectivity vs. Other HSD17B Members | Reference |

| BI-3231 | Human HSD17B13 | 1 | >10,000-fold vs. HSD17B11 (IC50 > 10 µM) | [1][2] |

| Mouse HSD17B13 | 13 | [3] | ||

| EP-036332 | Human HSD17B13 | 14 | >7,000-fold vs. HSD17B1 | [4] |

| Mouse HSD17B13 | 2.5 | [4] |

Experimental Protocols

Accurate assessment of inhibitor potency and selectivity relies on robust and well-defined experimental protocols. Below are detailed methodologies for both biochemical and cell-based assays commonly used to characterize HSD17B13 inhibitors.

Biochemical Enzyme Activity Assay

This protocol describes a method to determine the in vitro potency of an inhibitor against purified recombinant HSD17B13 enzyme.

Objective: To measure the 50% inhibitory concentration (IC50) of a test compound against HSD17B13.

Materials:

-

Recombinant human HSD17B13 protein

-

Substrate: Leukotriene B4 (LTB4) or Estradiol

-

Cofactor: NAD+

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[2]

-

Test compound (inhibitor)

-

Detection Method: RapidFire Mass Spectrometry or NAD-Glo™ Assay (Promega)[2]

Procedure:

-

Prepare a solution of recombinant HSD17B13 enzyme in assay buffer to a final concentration of 50-100 nM.[2]

-

Prepare serial dilutions of the test compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

-

Add the enzyme solution to the wells of a microplate.

-

Add the test compound dilutions to the wells.

-

Initiate the enzymatic reaction by adding the substrate (e.g., 10-50 µM LTB4 or estradiol) and cofactor (NAD+).[2]

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time, ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Quantify the product formation or NADH generation.

-

For Mass Spectrometry: Analyze the reaction mixture for the presence of the oxidized product.

-

For NAD-Glo™ Assay: Follow the manufacturer's instructions to measure the amount of NADH produced, which is indicative of enzyme activity.

-

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Retinol Dehydrogenase Activity Assay

This protocol outlines a method to assess the activity of HSD17B13 within a cellular context.

Objective: To measure the ability of HSD17B13 to convert retinol to retinaldehyde in cells and the effect of inhibitors on this process.

Materials:

-

HEK293 cells transiently or stably expressing HSD17B13

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

All-trans-retinol

-

Test compound (inhibitor)

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Seed HEK293 cells expressing HSD17B13 in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a predetermined pre-incubation period.

-

Add all-trans-retinol to the culture medium to a final concentration of 2-5 µM.[5]

-

Incubate the cells for 6-8 hours at 37°C.[5]

-

Following incubation, lyse the cells and extract the retinoids.

-

Separate and quantify the levels of retinaldehyde and retinoic acid using a normal-phase HPLC system with UV detection.[5]

-

Normalize the retinoid levels to the total protein concentration in each sample.

-

Determine the inhibitory effect of the compound by comparing the amount of product formed in treated cells to untreated controls.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the key signaling pathway of HSD17B13 and a typical experimental workflow for inhibitor characterization.

Caption: HSD17B13 signaling pathway in hepatocytes.

Caption: Workflow for HSD17B13 inhibitor characterization.

References

- 1. assaygenie.com [assaygenie.com]

- 2. enanta.com [enanta.com]

- 3. researchgate.net [researchgate.net]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-61 in Cell-Based NAFLD Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for utilizing the novel inhibitor, Hsd17B13-IN-61, in cell-based assays to model Nonalcoholic Fatty Liver Disease (NAFLD). The protocols outlined below offer step-by-step guidance for inducing a NAFLD phenotype in vitro and assessing the therapeutic potential of this compound.

Introduction to HSD17B13 in NAFLD

This compound: A Novel Inhibitor

This compound is a research compound designed to specifically inhibit the enzymatic activity of HSD17B13. Its application in cell-based NAFLD models can help elucidate the therapeutic potential of targeting HSD17B13 and provide valuable insights into the compound's efficacy and mechanism of action.

Data Presentation

Quantitative data from the described assays should be summarized in clear, well-structured tables. Below are template tables with example data to guide the presentation of your results.

Table 1: Effect of this compound on Intracellular Lipid Accumulation

| Treatment Group | Concentration (µM) | Normalized Lipid Content (Fold Change vs. Vehicle) | Standard Deviation | P-value (vs. FFA Control) |

| Vehicle Control | - | 1.00 | 0.12 | - |

| FFA Control | - | 4.50 | 0.35 | <0.001 |

| This compound | 0.1 | 3.80 | 0.28 | <0.05 |

| This compound | 1 | 2.50 | 0.21 | <0.01 |

| This compound | 10 | 1.50 | 0.18 | <0.001 |

Table 2: Cytotoxicity of this compound in Hepatocytes

| Treatment Group | Concentration (µM) | Cell Viability (% of Vehicle Control) | Standard Deviation | P-value (vs. Vehicle Control) |

| Vehicle Control | - | 100.0 | 5.2 | - |

| This compound | 0.1 | 98.5 | 4.8 | >0.05 |

| This compound | 1 | 97.2 | 5.1 | >0.05 |

| This compound | 10 | 95.8 | 4.9 | >0.05 |

| This compound | 100 | 75.3 | 6.3 | <0.01 |

Table 3: Gene Expression Analysis of Lipogenic and Fibrotic Markers

| Treatment Group | Concentration (µM) | Relative mRNA Expression (Fold Change vs. Vehicle) | |

| SREBP-1c | α-SMA | ||

| Vehicle Control | - | 1.00 ± 0.15 | 1.00 ± 0.12 |

| FFA Control | - | 3.20 ± 0.25 | 2.50 ± 0.21 |

| This compound | 1 | 1.80 ± 0.18 | 1.60 ± 0.15 |

| This compound | 10 | 1.20 ± 0.16 | 1.10 ± 0.13 |

| *p<0.05, *p<0.01 vs. FFA Control |

Experimental Protocols

Protocol 1: Induction of Steatosis in a Hepatocyte Cell Line (e.g., HepG2, Huh7)

This protocol describes how to induce a NAFLD phenotype in a commonly used human hepatocyte cell line by treatment with free fatty acids (FFAs).

Materials:

-

HepG2 or Huh7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Oleic acid

-

Palmitic acid

-

Sterile PBS

-

This compound

-

DMSO (vehicle for this compound)

Procedure:

-

Cell Seeding: Seed HepG2 or Huh7 cells in 96-well plates (for viability and lipid assays) or 6-well plates (for gene expression analysis) at a density that will result in 80-90% confluency at the time of treatment.

-

Preparation of FFA Stock Solution:

-

Prepare a 10 mM stock solution of oleic acid and palmitic acid in 100% ethanol.

-

Prepare a 10% (w/v) BSA solution in sterile water.

-

To prepare the FFA-BSA complex, heat the 10% BSA solution to 37°C. Add the oleic and palmitic acid stock solutions to the warm BSA solution to achieve a final concentration of 5 mM with a 2:1 molar ratio of oleic to palmitic acid.

-

Incubate at 37°C for 1 hour with gentle shaking to allow for complex formation.

-

Sterilize the FFA-BSA solution by passing it through a 0.22 µm filter.

-

-

Induction of Steatosis and Inhibitor Treatment:

-

After the cells have reached the desired confluency, replace the growth medium with a serum-free medium containing the FFA-BSA complex at a final concentration of 1 mM.

-

Prepare serial dilutions of this compound in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add the this compound dilutions to the FFA-containing medium. Include a vehicle control (DMSO) and an FFA-only control.

-

Incubate the cells for 24-48 hours at 37°C in a humidified incubator with 5% CO2.

-

Protocol 2: Quantification of Intracellular Lipid Accumulation

This protocol uses a fluorescent dye to quantify the amount of neutral lipids within the cells.

Materials:

-

Nile Red or BODIPY 493/503

-

Fluorescence microplate reader

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

Procedure:

-

Cell Staining:

-

After the treatment period, carefully remove the medium from the 96-well plate.

-

Wash the cells twice with sterile PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS) or BODIPY 493/503.

-

Add the staining solution to each well and incubate for 15-30 minutes at room temperature in the dark.

-

-

Fluorescence Measurement:

-

Wash the cells twice with PBS to remove excess dye.

-

Add PBS to each well.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/550 nm for Nile Red).

-

-

Data Analysis:

-

Subtract the background fluorescence from a blank well (no cells).

-

Normalize the fluorescence intensity of each well to the cell number (can be determined by a parallel cytotoxicity assay like MTT or by staining with a nuclear dye like Hoechst).

-

Express the results as a fold change relative to the vehicle-treated control.

-

Protocol 3: Assessment of Cell Viability

This protocol uses the MTT assay to assess the cytotoxicity of this compound.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Absorbance microplate reader

Procedure:

-

MTT Addition:

-

Following the treatment period, add MTT solution to each well of the 96-well plate to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Mix gently on an orbital shaker for 10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Visualizations

Caption: HSD17B13 signaling pathway in hepatocytes.

Application Notes and Protocols for Hsd17B13-IN-61 (Utilizing BI-3231 as a representative inhibitor) in Primary Human Hepatocytes

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of a Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) inhibitor in primary human hepatocytes. As information on "Hsd17B13-IN-61" is not publicly available, this document utilizes BI-3231, a potent and selective HSD17B13 inhibitor, as a representative compound for protocol development.[1][2][3][4][5]

1. Introduction

Hydroxysteroid 17-β dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[6] It plays a significant role in lipid metabolism, and its inhibition is a promising therapeutic strategy for nonalcoholic steatohepatitis (NASH) and other steatotic liver diseases.[2][4][6] These protocols detail the in vitro application of an HSD17B13 inhibitor in primary human hepatocytes to study its effects on lipid accumulation and gene expression.

2. HSD17B13 Signaling Pathway

The expression of HSD17B13 is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c).[7] HSD17B13 is localized to lipid droplets and is involved in their metabolism. Inhibition of HSD17B13 is expected to reduce lipid accumulation in hepatocytes.

References

- 1. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 2. selleckchem.com [selleckchem.com]

- 3. opnme.com [opnme.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

Application Notes and Protocols for Hsd17B13-IN-61 in Mouse Models of Liver Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies in humans have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and subsequent liver fibrosis and hepatocellular carcinoma.[1][4] This has positioned HSD17B13 as a promising therapeutic target for these conditions. Hsd17B13-IN-61 is a tool compound inhibitor for in vivo studies in mouse models to explore the therapeutic potential of HSD17B13 inhibition.

Overexpression of HSD17B13 in the liver of mice has been shown to promote the accumulation of lipids.[5][6] Conversely, inhibition or knockdown of Hsd17b13 in mouse models of liver disease has demonstrated protective effects, including reduced steatosis, inflammation, and fibrosis.[5][6][7] These application notes provide an overview of the use of Hsd17B13 inhibitors in preclinical mouse models of liver fibrosis, including proposed mechanisms of action, experimental protocols, and expected outcomes.

Mechanism of Action

The precise mechanism by which HSD17B13 influences liver disease is still under investigation. However, several pathways have been proposed:

-

Retinoid Metabolism: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[8] Dysregulation of retinoid signaling is implicated in the activation of hepatic stellate cells, the primary cell type responsible for liver fibrosis. Inhibition of HSD17B13 may modulate this pathway to exert anti-fibrotic effects.[8]

-

Lipid Metabolism: As a lipid droplet-associated protein, HSD17B13 is involved in hepatic lipid homeostasis.[2][3] Its expression is upregulated in both human and mouse models of NAFLD.[1][2][3] Inhibition of HSD17B13 may alter lipid droplet dynamics and reduce lipotoxicity, thereby mitigating liver injury and inflammation.

-

Pyrimidine Catabolism: Recent studies suggest a link between HSD17B13 inhibition and the pyrimidine catabolism pathway. Protection against liver fibrosis by Hsd17b13 knockdown in mice was associated with decreased pyrimidine catabolism.[9] Pharmacological inhibition of this pathway phenocopied the protective effects of HSD17B13 loss-of-function.[9]

Below is a diagram illustrating the proposed signaling pathways involving HSD17B13.

In Vivo Mouse Models of Liver Fibrosis

Several mouse models can be utilized to evaluate the efficacy of this compound. The choice of model depends on the specific aspects of liver disease being investigated.

| Mouse Model | Diet | Key Features |

| High-Fat Diet (HFD) | High in fat, often with added sucrose or fructose | Induces obesity, insulin resistance, and hepatic steatosis. Longer-term feeding can lead to mild fibrosis.[5] |

| Choline-Deficient, L-Amino Acid-defined, High-Fat Diet (CDAA-HFD) | Lacks choline and is supplemented with high-fat | Induces severe steatohepatitis and robust fibrosis, mimicking advanced human NASH.[7][10] |

| Carbon Tetrachloride (CCl4) Model | Standard chow | CCl4 is a hepatotoxin that causes acute and chronic liver injury, leading to fibrosis. |

| Bile Duct Ligation (BDL) Model | Standard chow | Surgical ligation of the common bile duct induces cholestatic liver injury and subsequent fibrosis. |

Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental designs.

Protocol 1: Prophylactic Treatment in a Diet-Induced Model (e.g., CDAA-HFD)

This protocol assesses the ability of this compound to prevent the development of liver fibrosis.

-

Animal Model: Male C57BL/6J mice, 8-10 weeks old.

-

Acclimatization: House mice for at least one week under standard conditions.

-

Group Allocation: Randomly assign mice to the following groups (n=8-10 per group):

-

Vehicle Control (on CDAA-HFD)

-

This compound Low Dose (on CDAA-HFD)

-

This compound High Dose (on CDAA-HFD)

-

Healthy Control (on standard chow)

-

-

Treatment Administration:

-

Start the respective diets at the beginning of the study.

-

Administer this compound or vehicle daily via oral gavage. Dosing should be based on prior pharmacokinetic studies. A suggested starting point could be in the range of 10-100 mg/kg.[7]

-

-

Study Duration: Continue the diet and treatment for 8-12 weeks.

-

Monitoring: Monitor body weight and food intake weekly.

-

Endpoint Analysis: At the end of the study, collect blood and liver tissue for analysis.

Protocol 2: Therapeutic Treatment in an Established Fibrosis Model

This protocol evaluates the ability of this compound to reverse or halt the progression of existing liver fibrosis.

-

Fibrosis Induction:

-

Place mice on a CDAA-HFD for 8 weeks to establish liver fibrosis.

-

Alternatively, administer CCl4 (e.g., 0.5 µL/g body weight in corn oil, intraperitoneally, twice weekly) for 6-8 weeks.

-

-

Baseline Assessment: At the end of the induction period, a subset of animals can be sacrificed to confirm the extent of fibrosis.

-

Group Allocation and Treatment:

-

Randomly assign the remaining mice to treatment groups (Vehicle or this compound).

-

Continue the fibrogenic diet or CCl4 administration.

-

Begin daily oral gavage of this compound or vehicle.

-

-

Study Duration: Continue treatment for an additional 4-6 weeks.

-

Endpoint Analysis: Collect blood and liver tissue for comparative analysis.

The experimental workflow for a therapeutic study is depicted below.

Endpoint Analyses and Expected Outcomes

A comprehensive evaluation of the effects of this compound should include biochemical, histological, and molecular analyses.

Quantitative Data Summary

The following table summarizes the expected outcomes based on preclinical studies with HSD17B13 inhibitors or knockdown.[5][7]

| Parameter | Assay | Expected Outcome with this compound |

| Liver Injury | Serum ALT/AST levels | Decrease |

| Steatosis | Liver triglyceride content, Oil Red O staining | Decrease |

| Inflammation | Immunohistochemistry (e.g., F4/80), gene expression of inflammatory markers (e.g., Tnf-α, Ccl2) | Decrease |

| Fibrosis | Liver hydroxyproline content, Sirius Red staining, gene expression of fibrotic markers (e.g., Col1a1, Acta2, Timp1) | Decrease |

| HSD17B13 Target Engagement | Measurement of HSD17B13 activity in liver lysates | Decrease |

ALT: Alanine aminotransferase, AST: Aspartate aminotransferase

Histological Assessment

-

H&E Staining: To assess overall liver morphology, steatosis, inflammation, and hepatocyte ballooning.

-

Sirius Red Staining: To visualize and quantify collagen deposition as a measure of fibrosis.

-

Immunohistochemistry: To detect specific cell types (e.g., macrophages with F4/80) or fibrosis-related proteins (e.g., α-SMA).

Gene and Protein Expression Analysis

-

RT-qPCR: To measure the mRNA levels of genes involved in fibrosis (e.g., Col1a1, Acta2, Timp1), inflammation (e.g., Tnf-α, Il-6, Ccl2), and lipid metabolism.

-

Western Blot or ELISA: To quantify the protein levels of key markers such as α-SMA, collagen, and inflammatory cytokines in liver tissue.

Safety and Considerations

While HSD17B13 inhibition is expected to be primarily liver-focused, it is crucial to monitor for any potential off-target effects.

-

Monitor animal health, body weight, and food and water intake throughout the study.

-

At the endpoint, perform a gross examination of major organs.

-

Consider including a toxicology assessment, especially for longer-term studies, which may involve histological examination of other organs (e.g., kidney, spleen).

It is important to note that while shRNA-mediated knockdown and small molecule inhibition of Hsd17b13 have shown protective effects, traditional gene knockout mouse models have yielded some conflicting results, with some studies showing no beneficial effect on liver steatosis.[5][6] This highlights the importance of using well-characterized tool compounds like this compound to probe the therapeutic hypothesis in relevant disease models.

By following these guidelines, researchers can effectively evaluate the in vivo efficacy of this compound in mouse models of liver fibrosis and contribute to the development of novel therapeutics for chronic liver diseases.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Novel 17β-HSD13 inhibitor reduces fibrosis and steatosis in a MASH model | BioWorld [bioworld.com]

- 8. mdpi.com [mdpi.com]

- 9. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enanta.com [enanta.com]

Application Notes and Protocols: Measuring the Effect of Hsd17B13 Inhibition on Lipotoxicity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipotoxicity, the pathological consequence of ectopic lipid accumulation, is a key driver in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated protein predominantly expressed in the liver, has emerged as a critical player in hepatic lipid metabolism.[1][2][3][4] Elevated expression of HSD17B13 is associated with increased liver fat accumulation, while loss-of-function variants of the HSD17B13 gene are linked to a reduced risk of chronic liver diseases.[3][5] This has positioned HSD17B13 as a promising therapeutic target for NAFLD/NASH.

Hsd17B13-IN-61 is a representative small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide detailed protocols to assess the efficacy of this compound in mitigating hepatocyte lipotoxicity in vitro. The described assays are fundamental for preclinical evaluation and mechanism of action studies of HSD17B13 inhibitors.

Signaling Pathway of HSD17B13 in Lipotoxicity

HSD17B13 is involved in a complex network regulating lipid homeostasis within hepatocytes. Its expression is induced by the Liver X Receptor α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[5][6] HSD17B13, in turn, may promote the maturation of SREBP-1c, creating a positive feedback loop that exacerbates lipid accumulation.[5] By catalyzing the conversion of retinol to retinaldehyde, HSD17B13 may also influence retinoid signaling, which is implicated in liver fibrosis.[5] Inhibition of HSD17B13 is hypothesized to disrupt this cycle, leading to reduced lipid storage and protection against lipotoxic cellular stress.

Caption: Proposed signaling pathway of HSD17B13 in promoting lipotoxicity.

Experimental Protocols

The following protocols detail the in vitro assessment of this compound on lipotoxicity in hepatocytes.

Induction of Lipotoxicity in HepG2 Cells

This protocol describes the establishment of a lipotoxic cell model using the human hepatoma cell line HepG2, which is a widely used model for studying NAFLD.

Materials:

-

HepG2 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Palmitic Acid (PA)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

This compound

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Preparation of Palmitic Acid Solution:

-

Prepare a 100 mM stock solution of PA in DMSO.

-

Prepare a 10% BSA solution in serum-free DMEM.

-

To create a 5 mM PA-BSA complex, slowly add the 100 mM PA stock to the 10% BSA solution while stirring at 37°C. Filter sterilize the solution.

-

-

Lipotoxicity Induction and Inhibitor Treatment:

-

Seed HepG2 cells in appropriate culture plates (e.g., 96-well for viability assays, 24-well for lipid accumulation).

-

Allow cells to adhere and reach 70-80% confluency.

-

Starve the cells in serum-free DMEM for 12-24 hours.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours prior to PA treatment.

-

Induce lipotoxicity by adding the PA-BSA complex to the culture medium at a final concentration of 0.25-0.5 mM.

-

Incubate for 24 hours.

-

Assessment of Cellular Lipid Accumulation

a) Oil Red O Staining: A qualitative and semi-quantitative method to visualize neutral lipid droplets.

Materials:

-

Oil Red O stock solution (0.5% in isopropanol)

-

Phosphate Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA)

-

60% Isopropanol

-

Hematoxylin (optional, for counterstaining)

Procedure:

-

After treatment, wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 30 minutes.

-

Wash with PBS and then with 60% isopropanol.

-

Prepare a fresh working solution of Oil Red O (6 parts stock to 4 parts water) and filter.

-

Stain the cells with the Oil Red O working solution for 20 minutes.

-

Wash with 60% isopropanol and then with PBS.

-

(Optional) Counterstain with Hematoxylin for 1 minute and wash.

-

Visualize under a microscope. For quantification, elute the dye with 100% isopropanol and measure the absorbance at 510 nm.

b) Nile Red Staining: A fluorescent dye for the quantification of intracellular lipid droplets.

Materials:

-

Nile Red stock solution (1 mg/mL in acetone)

-

PBS

-

4% Paraformaldehyde (PFA)

-

DAPI (for nuclear staining)

Procedure:

-

Fix cells as described for Oil Red O staining.

-

Prepare a working solution of Nile Red (e.g., 1 µg/mL in PBS).

-

Stain the cells with Nile Red solution for 15 minutes in the dark.

-

Wash twice with PBS.

-

Mount with a DAPI-containing mounting medium.

-

Visualize using a fluorescence microscope. Quantify the fluorescence intensity using image analysis software.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or Solubilization Buffer

Procedure:

-

Perform the lipotoxicity induction and inhibitor treatment in a 96-well plate.

-

After 24 hours, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Measurement of Liver Enzyme Leakage

Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are markers of liver cell injury. Their presence in the culture medium indicates compromised cell membrane integrity.

Materials:

-

Commercially available ALT and AST assay kits

Procedure:

-

After the 24-hour treatment period, collect the cell culture supernatant.

-

Centrifuge the supernatant to remove any cellular debris.

-

Measure the ALT and AST activity in the supernatant according to the manufacturer's instructions of the respective assay kits.

Experimental Workflow

Caption: Workflow for assessing the effect of this compound on lipotoxicity.

Data Presentation

The quantitative data obtained from the described assays should be summarized in clear and concise tables to facilitate comparison between different treatment groups.

Table 1: Effect of this compound on Palmitic Acid-Induced Lipid Accumulation

| Treatment Group | Concentration (µM) | Oil Red O Absorbance (510 nm) | Nile Red Fluorescence (Arbitrary Units) |

| Vehicle Control | - | ||

| Palmitic Acid (PA) | 0.5 mM | ||

| PA + this compound | 0.1 | ||

| PA + this compound | 1.0 | ||

| PA + this compound | 10.0 |

Table 2: Effect of this compound on Palmitic Acid-Induced Cytotoxicity

| Treatment Group | Concentration (µM) | Cell Viability (% of Vehicle Control) | ALT Activity (U/L) | AST Activity (U/L) |

| Vehicle Control | - | 100% | ||

| Palmitic Acid (PA) | 0.5 mM | |||

| PA + this compound | 0.1 | |||

| PA + this compound | 1.0 | |||

| PA + this compound | 10.0 |

Conclusion

The protocols outlined in these application notes provide a robust framework for evaluating the therapeutic potential of Hsd17B13 inhibitors, such as this compound, in ameliorating hepatocyte lipotoxicity. Consistent and reproducible data generated from these assays are crucial for advancing our understanding of HSD17B13's role in liver disease and for the development of novel therapeutics for NAFLD and NASH.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. news-medical.net [news-medical.net]

- 4. Lipidomic Profiling Reveals HSD17B13 Deficiency-Associated Dysregulated Hepatic Phospholipid Metabolism in Aged Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

Application Notes and Protocols: Hsd17B13-IN-61 Treatment in 3D Liver Organoid Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction: Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific protein associated with lipid droplets.[1][2][3][4] Its expression is significantly increased in patients with non-alcoholic fatty liver disease (NAFLD).[1][2][3][5] Overexpression of HSD17B13 has been shown to promote lipid accumulation in the liver, suggesting it plays a pathogenic role in NAFLD.[3][4][5] Conversely, loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from simple steatosis to more severe non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[6] This makes HSD17B13 a compelling therapeutic target for the treatment of chronic liver diseases.

Hsd17B13-IN-61 is a potent and selective small molecule inhibitor of HSD17B13 enzymatic activity, designed for in vitro research. These application notes provide detailed protocols for using this compound in 3D human liver organoid cultures, which serve as a physiologically relevant model for studying NAFLD/NASH pathophysiology and evaluating the therapeutic potential of HSD17B13 inhibition.[7][8][9]

Proposed Signaling Pathway of HSD17B13

The expression of HSD17B13 is regulated by key transcription factors involved in lipid metabolism.[6] The liver X receptor α (LXRα), when activated, induces the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master regulator of lipogenesis.[1][2] SREBP-1c then directly upregulates the expression of HSD17B13.[1][2] HSD17B13, localized to the surface of lipid droplets, is thought to contribute to lipid droplet expansion and the progression of steatosis.[1][6] this compound acts by directly inhibiting the enzymatic function of the HSD17B13 protein.

Experimental Workflow for this compound Treatment

The overall workflow involves establishing robust liver organoid cultures, inducing a disease-relevant phenotype (e.g., steatosis), treating the organoids with the inhibitor, and performing endpoint analyses to assess efficacy and toxicity.

Protocols

Protocol 1: Culture and Expansion of 3D Liver Organoids

This protocol is adapted from established methods for generating liver organoids from human pluripotent stem cells (hPSCs) or primary liver tissue.[8][10][11]

Materials:

-

HepatiCult™ Organoid Growth Medium (Human)

-

Corning® Matrigel® Growth Factor Reduced (GFR) Matrix

-

24-well tissue culture treated plates

-

D-PBS (Without Ca++ and Mg++)

Procedure:

-

Seeding: Thaw cryopreserved liver organoid fragments or use freshly isolated liver progenitors.

-

Count viable cells or fragments. Resuspend the cell pellet in cold Matrigel® at a density of 500-1000 organoids per 50 µL of Matrigel®.

-

Carefully dispense 50 µL of the Matrigel®/organoid suspension into the center of each well of a pre-warmed 24-well plate to form a dome.[8]

-

Incubate the plate at 37°C for 15-20 minutes to allow the Matrigel® to solidify.[8]

-

Gently add 500 µL of complete HepatiCult™ Organoid Growth Medium to each well.

-

Maintenance: Culture the organoids at 37°C, 5% CO2. Replace the medium every 2-3 days.

-

Passaging: Organoids are typically ready for passaging every 7-14 days.[8] Mechanically or enzymatically disrupt the organoids into smaller fragments, wash, and re-seed in fresh Matrigel® as described above.

Protocol 2: Induction of Steatosis and Treatment with this compound

Materials:

-

Fatty Acid Stock: 10 mM Oleic Acid and 5 mM Palmitic Acid complexed to BSA.

-

This compound (e.g., 10 mM stock in DMSO)

-

Liver Organoid Cultures (from Protocol 1)

-

Organoid Culture Medium

Procedure:

-

Induction of Steatosis:

-

Prepare "Steatosis Medium" by supplementing the organoid culture medium with the fatty acid stock to a final concentration of 200 µM Oleic Acid and 100 µM Palmitic Acid.

-

Replace the standard medium on mature organoid cultures (day 5-7 post-plating) with 500 µL of Steatosis Medium.

-

Incubate for 48-72 hours to induce lipid accumulation.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in Steatosis Medium. A suggested starting range is 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the highest concentration used.

-

After the steatosis induction period, carefully remove the medium from the organoid wells.

-

Add 500 µL of the prepared this compound dilutions or vehicle control to the corresponding wells.

-

Incubate for an additional 48-72 hours.

-

Protocol 3: Endpoint Analysis of this compound Efficacy

A. Lipid Accumulation (Nile Red Staining)

-

Fix organoids in 4% paraformaldehyde (PFA) for 30 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize with 0.5% Triton X-100 in PBS for 15 minutes.

-

Stain with Nile Red (1 µg/mL) and DAPI (for nuclei, 1 µg/mL) in PBS for 30 minutes.

-

Wash twice with PBS.

-

Image using a confocal microscope. Quantify the lipid droplet area relative to the total cell area (DAPI) using image analysis software (e.g., ImageJ).

B. Gene Expression Analysis (qRT-PCR)

-